molecular formula C24H26N2O4 B13911581 (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate

Cat. No.: B13911581
M. Wt: 406.5 g/mol
InChI Key: YDLFVRLNUFQAAO-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate is a chiral compound with potential applications in various fields of chemistry, biology, and medicine. This compound features a quinoline ring, which is known for its biological activity, and a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline derivatives and amino acids.

    Formation of the Intermediate: The amino acid is first protected with a Boc group to form the Boc-protected amino acid.

    Coupling Reaction: The Boc-protected amino acid is then coupled with a quinoline derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

    Final Product Formation: The resulting intermediate is then subjected to benzylation using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate can undergo various types of chemical reactions, including:

    Oxidation: The quinoline ring can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate (K2CO3).

Major Products

    Oxidation: Oxidized quinoline derivatives.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted benzyl derivatives.

Scientific Research Applications

(S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (S)-Benzyl 2-((tert-butoxycarbonyl)amino)-3-(quinolin-6-yl)propanoate involves its interaction with specific molecular targets. The quinoline ring can interact with enzymes or receptors, leading to various biological effects. The Boc group protects the amine functionality during chemical reactions, ensuring the compound’s stability and reactivity.

Properties

Molecular Formula

C24H26N2O4

Molecular Weight

406.5 g/mol

IUPAC Name

benzyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-quinolin-6-ylpropanoate

InChI

InChI=1S/C24H26N2O4/c1-24(2,3)30-23(28)26-21(22(27)29-16-17-8-5-4-6-9-17)15-18-11-12-20-19(14-18)10-7-13-25-20/h4-14,21H,15-16H2,1-3H3,(H,26,28)/t21-/m0/s1

InChI Key

YDLFVRLNUFQAAO-NRFANRHFSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC2=C(C=C1)N=CC=C2)C(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.